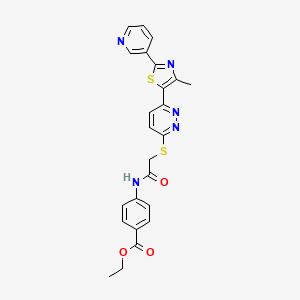

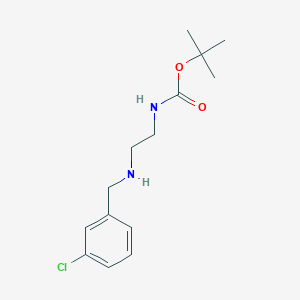

Ethyl 4-(2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain several structural motifs common in medicinal chemistry, including a pyridine ring, a thiazole ring, and an amide linkage . These motifs are often found in biologically active compounds, suggesting that this compound may have some pharmacological activity.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its aromatic rings and the steric hindrance of its substituents. The presence of the pyridine and thiazole rings suggests that the compound may have interesting electronic properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide linkage could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Heterocyclic Synthesis and Biological Evaluation

Research on benzothiazole derivatives and their synthesis methods demonstrates the importance of these compounds in developing new therapeutic agents. One study details the microwave-assisted synthesis of novel benzothiazole derivatives, highlighting their potential antibacterial, antioxidant, and antitubercular activities. These findings suggest that similar compounds, including Ethyl 4-(2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate, could have significant applications in medicinal chemistry and drug discovery (Bhoi et al., 2016).

Insecticidal Assessment

Another study focuses on the synthesis of heterocycles incorporating a thiadiazole moiety and their insecticidal efficacy against the cotton leafworm. This research underscores the potential of heterocyclic compounds in developing new insecticides, suggesting that this compound could also find applications in agriculture and pest control (Fadda et al., 2017).

Anticancer Activity

A study on the synthesis of thiazolo[3,2-a]pyridines via a multicomponent reaction presents one compound with promising anticancer activity. This highlights the role of such heterocyclic compounds in cancer research, potentially offering new avenues for the development of anticancer drugs. This compound may thus contribute to ongoing efforts in oncology (Altuğ et al., 2011).

Antimicrobial Activities

The synthesis and evaluation of benzothiazole derivatives for their biological activity, including antimicrobial properties, is another area of interest. Such research underscores the potential use of these compounds in combating microbial infections, suggesting that this compound could also be explored for its antimicrobial efficacy (Jebur et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets . These targets include enzymes, receptors, and ion channels involved in various physiological processes .

Mode of Action

Thiazole derivatives, which share structural similarities with this compound, are known to interact with their targets in a variety of ways . For instance, they can bind to their targets, altering their conformation and function . This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways . For instance, they can influence the synthesis of neurotransmitters, such as acetylcholine . They can also affect metabolic pathways, such as those involved in the release of energy from carbohydrates .

Pharmacokinetics

Thiazole derivatives, which share structural similarities with this compound, are known to have diverse pharmacokinetic properties . For instance, they can be absorbed through various routes, distributed throughout the body, metabolized by various enzymes, and excreted through various routes .

Result of Action

Thiazole derivatives, which share structural similarities with this compound, have been found to have a variety of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives . For instance, they can affect the compound’s solubility, stability, and interaction with its targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[[2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O3S2/c1-3-32-24(31)16-6-8-18(9-7-16)27-20(30)14-33-21-11-10-19(28-29-21)22-15(2)26-23(34-22)17-5-4-12-25-13-17/h4-13H,3,14H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTOFPGXGQRLNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2775002.png)

![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2775004.png)

![N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide](/img/structure/B2775006.png)

![N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2775009.png)

![4-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B2775013.png)

![(5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2775017.png)

![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2775020.png)

![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2775021.png)